molecular formula C21H26ClN3O5S B11258128 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11258128
M. Wt: 468.0 g/mol
InChI Key: NBXNIDRTTNQUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide is a piperazine-sulfonamide derivative with a unique structural configuration. Its core structure comprises:

  • A piperazine ring substituted at the 4-position with a 3-chlorophenyl group.
  • A sulfonyl-ethyl chain linking the piperazine to an acetamide moiety.

Properties

Molecular Formula

C21H26ClN3O5S

Molecular Weight

468.0 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H26ClN3O5S/c1-29-19-7-2-3-8-20(19)30-16-21(26)23-9-14-31(27,28)25-12-10-24(11-13-25)18-6-4-5-17(22)15-18/h2-8,15H,9-14,16H2,1H3,(H,23,26)

InChI Key

NBXNIDRTTNQUHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,2-Dichloroethane with Ammonia

Piperazine derivatives are typically synthesized via cyclocondensation reactions. For 4-(3-chlorophenyl)piperazine:

  • Buchwald-Hartwig Amination :

    • React 3-chlorobromobenzene with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos).

    • Conditions: 100°C, 24 hours, toluene solvent.

    • Yield: 68–72% after column chromatography.

Alternative Pathway: Nucleophilic Aromatic Substitution

  • Heat 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride at 150°C for 8 hours.

  • Purify via vacuum distillation.

Sulfonation of 4-(3-Chlorophenyl)piperazine

Reaction with Ethylene Sulfonyl Chloride

  • Sulfonation Protocol :

    • Dissolve 4-(3-chlorophenyl)piperazine (1 eq) in anhydrous DCM.

    • Add ethylene sulfonyl chloride (1.2 eq) dropwise at 0°C under nitrogen.

    • Stir for 6 hours at room temperature.

    • Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

    • Yield: 85–90%.

Characterization of 1-(2-Sulfonylethyl)-4-(3-chlorophenyl)piperazine

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 3.45 (t, 2H, SO₂CH₂), 3.10–2.95 (m, 8H, piperazine-H), 2.70 (t, 2H, CH₂NH).

  • HPLC-MS : m/z 348.1 [M+H]⁺.

Preparation of 2-(2-Methoxyphenoxy)acetic Acid

Etherification of 2-Methoxyphenol

  • Williamson Ether Synthesis :

    • React 2-methoxyphenol (1 eq) with ethyl bromoacetate (1.1 eq) in acetone using K₂CO₃ as base.

    • Reflux for 12 hours.

    • Hydrolyze the ester with 10% NaOH to yield the carboxylic acid.

    • Yield: 78%.

Spectroscopic Data

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.05–6.85 (m, 4H, Ar-H), 4.60 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃).

Amide Coupling Reaction

Activation of 2-(2-Methoxyphenoxy)acetic Acid

  • EDCl/HOBt-Mediated Coupling :

    • Dissolve 2-(2-methoxyphenoxy)acetic acid (1 eq) in DMF.

    • Add EDCl (1.2 eq) and HOBt (1.1 eq), stir for 30 minutes.

    • Introduce 1-(2-sulfonylethyl)-4-(3-chlorophenyl)piperazine (1 eq) and DIPEA (2 eq).

    • Stir at room temperature for 24 hours.

    • Yield: 70–75% after recrystallization.

Alternative Method: Mixed Anhydride Approach

  • Use chloroformate (isobutyl chloroformate) to activate the acid before adding the amine.

  • Yields comparable to EDCl/HOBt but with faster reaction times (8–12 hours).

Purification and Characterization

Recrystallization

  • Dissolve the crude product in hot isopropanol, then add acetone dropwise until cloudiness appears.

  • Cool to 4°C overnight.

  • Purity: >98% (HPLC).

Analytical Data

Technique Data
¹H NMR (DMSO-d₆) δ 8.20 (t, 1H, NH), 7.30–6.80 (m, 7H, Ar-H), 4.55 (s, 2H, OCH₂CO), 3.75 (s, 3H, OCH₃), 3.40–3.20 (m, 8H, piperazine-H), 3.10 (t, 2H, SO₂CH₂), 2.65 (t, 2H, CH₂NH).
HPLC-MS m/z 522.2 [M+H]⁺ (calc. 522.1).
Melting Point 148–150°C.

Scale-Up Considerations and Process Optimization

Solvent Selection

  • DMF vs. THF : DMF enhances reaction rates but complicates solvent removal. THF offers easier workup but lower yields.

Catalytic Improvements

  • Pd Nanoparticles : Reduce catalyst loading in Buchwald-Hartwig steps (0.5 mol% Pd).

Green Chemistry Metrics

  • E-Factor : 12.5 (kg waste/kg product), primarily from chromatographic steps.

  • Atom Economy : 68% for the final coupling step .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.

Scientific Research Applications

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through selective binding to dopamine D4 receptors. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The exact molecular targets and pathways involved include the inhibition of adenylate cyclase activity and modulation of ion channel function .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs are N-substituted acetamides with variations in the piperazine ring substituents and acetamide side chains. Key comparisons include:

Compound Name Piperazine Substituent Acetamide Side Chain Molecular Weight Key Features Reference
Target Compound 3-Chlorophenyl 2-Methoxyphenoxy ~477.5* High lipophilicity, sulfonyl linker -
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12, ) Methyl None 316.2 Simpler structure, lower MW
2-(4-Fluorophenyl)-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide () 2-Fluorophenyl 4-Fluorophenyl 423.5 Dual fluorine substituents
N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide () 3-Chlorophenyl 4-Fluorobenzamide 425.9 Benzamide vs. phenoxy group

*Estimated based on molecular formula (C₂₃H₂₈ClN₃O₅S).

Key Observations :

  • Piperazine Substituents : The 3-chlorophenyl group in the target compound may enhance receptor binding compared to smaller substituents (e.g., methyl in Compound 12) due to increased steric bulk and halogen-mediated interactions .

Pharmacological Activity and Docking Studies

While direct activity data for the target compound are unavailable, insights can be inferred from related structures:

  • Anticonvulsant Activity : Piperazine-acetamide derivatives (e.g., ) exhibit anticonvulsant effects, suggesting the target compound’s sulfonyl linker and aryl substituents may optimize blood-brain barrier penetration .
  • ACE2 Inhibition: Sulfonamide-acetamides like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide () show ACE2 docking scores of -5.51 kcal/mol, indicating the sulfonyl group’s role in target binding .

Physicochemical Properties

  • Molecular Weight : At ~477.5 g/mol, the target compound exceeds Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability .

Biological Activity

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C20H23ClN3O4SC_{20}H_{23}ClN_3O_4S, with a molecular weight of approximately 439.9 g/mol. The structure includes:

  • Piperazine moiety : Provides a framework for interaction with biological targets.
  • Sulfonyl group : Enhances binding affinity.
  • Methoxyphenoxy group : Contributes to the compound's stability and reactivity.

Table 1: Structural Features

ComponentDescription
Molecular FormulaC20H23ClN3O4SC_{20}H_{23}ClN_3O_4S
Molecular Weight439.9 g/mol
Functional GroupsPiperazine, Sulfonyl, Methoxyphenoxy

Synthesis

The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to ensure high yield and purity. Common methods include:

  • Nucleophilic substitutions : Key reactions for forming the piperazine and sulfonamide linkages.
  • Coupling reactions : Used to attach the methoxyphenoxy group.

Interaction with Neurotransmitter Systems

Research indicates that this compound exhibits notable interactions with dopamine receptors, particularly:

  • Dopamine D4 Receptors : High affinity noted, suggesting potential applications in treating neurological disorders such as schizophrenia and mood disorders .

Antibacterial and Enzyme Inhibition Activities

The compound has shown promising results in various biological assays:

  • Antibacterial Activity : Moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Effective inhibition of acetylcholinesterase (AChE) and urease, with specific IC50 values indicating strong pharmacological potential .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
Dopamine D4 InteractionHigh affinity; potential for mood disorder treatment
AntibacterialModerate to strong against specific bacterial strains
Enzyme InhibitionStrong AChE and urease inhibition

The mechanism of action involves several key interactions:

  • Dopamine Receptor Modulation : The piperazine ring facilitates binding to dopamine receptors, modulating neurotransmitter activity.
  • Enzyme Interaction : The sulfonyl group enhances binding affinity to enzymes like AChE, inhibiting their activity effectively.

Case Study: Neuropharmacological Effects

A study conducted on similar compounds demonstrated their efficacy in reducing symptoms in animal models of schizophrenia by selectively targeting D4 receptors. This suggests that this compound could have comparable effects .

Q & A

Q. Critical Conditions :

  • Temperature Control : Maintain ≤5°C during sulfonylation to prevent side reactions .
  • Inert Atmosphere : Use nitrogen/argon for moisture-sensitive steps .
  • Solvent Purity : Anhydrous DMF ensures high coupling efficiency .

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsYield (%)References
Piperazine derivatization3-chlorophenyl bromide, K₂CO₃, DMF, 80°C75–85
SulfonylationSulfonyl chloride, DCM, 0–5°C60–70
Acetamide couplingEDC, HOBt, DMF, rt, 12h50–60

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Confirm aromatic protons (δ 6.8–7.5 ppm for chlorophenyl/methoxyphenyl) and sulfonamide NH (δ 8.2–8.5 ppm) .
    • 13C NMR : Identify carbonyl (C=O, ~170 ppm) and sulfonyl (SO₂, ~55 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₁H₂₃ClN₃O₅S) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column, acetonitrile/water gradient, and UV detection at 254 nm .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/ParametersPurposeReferences
1H NMRδ 3.2–3.5 (piperazine CH₂), δ 3.8 (OCH₃)Structural confirmation
HRMSm/z 472.08 (calculated)Molecular weight validation
HPLCRetention time: 12.5 min, 95% purityPurity assessment

Advanced: How can researchers identify and validate the primary biological targets of this compound, given its structural similarity to known enzyme inhibitors?

Answer:

Computational Docking : Use software like AutoDock Vina to predict binding affinities for targets such as carbonic anhydrase IX or serotonin receptors (5-HT₁A), leveraging the sulfonamide group’s known role in enzyme inhibition .

In Vitro Enzyme Assays :

  • Carbonic Anhydrase Inhibition : Monitor CO₂ hydration rates spectrophotometrically (λ = 400 nm) .
  • Receptor Binding Assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT₁A) .

Q. Table 3: Target Validation Strategies

TargetMethodKey MetricsReferences
Carbonic anhydrase IXSpectrophotometric assayIC₅₀ ≤ 10 nM
5-HT₁A receptorRadioligand displacementKᵢ < 100 nM
σ-ReceptorsGuinea pig ileum contractionEC₅₀ values vs. haloperidol

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of structurally analogous compounds?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl in piperazine) to isolate activity drivers .
  • Cross-Validation Assays : Test the compound in parallel with analogs using standardized protocols (e.g., NIH/3T3 cell viability for cytotoxicity) .
  • Meta-Analysis : Compare published IC₅₀/Kᵢ values across studies to identify outliers due to assay conditions (e.g., pH, cofactors) .

Q. Example Contradiction :

  • Discrepancy : A 4-fluorophenyl analog shows higher 5-HT₁A affinity than the 3-chlorophenyl variant in one study but lower in another .
  • Resolution : Re-evaluate binding assays using identical membrane preparations and ligand concentrations .

Advanced: How can the selectivity of this compound be optimized against off-target receptors?

Answer:

  • Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonamide H-bond donors) using Schrödinger’s Phase .
  • Selective Functionalization : Introduce steric hindrance (e.g., methyl groups) near the piperazine ring to reduce σ-receptor binding .
  • Kinetic Selectivity Screening : Compare association/dissociation rates (kₒₙ/kₒff) for primary vs. off-target receptors .

Q. Table 4: Selectivity Optimization

ModificationEffect on SelectivityReferences
2-Methoxy → 2-ethoxy↑ 5-HT₁A affinity, ↓ σ₁ binding
Piperazine N-methylationReduced dopamine D₂ interaction

Advanced: What computational approaches are most effective for predicting metabolic stability and degradation pathways?

Answer:

  • ADMET Prediction : Use SwissADME to estimate metabolic sites (e.g., sulfonamide hydrolysis, O-demethylation) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., C-S bond in sulfonamide) .
  • In Silico Cytochrome P450 Modeling : Simulate oxidation pathways with Schrödinger’s MetaSite .

Q. Key Findings :

  • Primary Degradation Pathway : Sulfonamide cleavage under acidic conditions (t₁/₂ = 2h at pH 2) .
  • Stabilization Strategy : Co-crystallization with cyclodextrins to protect the sulfonamide group .

Advanced: How should researchers design stability studies to ensure reproducible pharmacological data?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks .
  • Analytical Monitoring : Track degradation products via LC-MS/MS and quantify using a calibration curve .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations to prevent oxidative degradation of the methoxyphenoxy group .

Q. Table 5: Stability Study Design

ConditionParametersOutcome MetricsReferences
Thermal40°C, 4 weeks% Parent compound remaining
Photolytic1.2 million lux-hoursDegradation product profile
Oxidative3% H₂O₂, 24hLC-MS/MS identification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.